molecular formula C20H20ClN5OS B2460181 N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212358-65-0

N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2460181
CAS No.: 1212358-65-0
M. Wt: 413.92
InChI Key: VMMSMLMNWRDMPZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 5: Methyl group.
  • Position 7: 4-(Methylthio)phenyl group (a sulfur-containing aromatic substituent).
  • Carboxamide group: N-(4-chlorophenyl) at position 4.

This structural framework is associated with diverse biological activities, as evidenced by related triazolo-pyrimidine derivatives exhibiting anticoagulant, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS/c1-12-17(19(27)25-15-7-5-14(21)6-8-15)18(26-20(24-12)22-11-23-26)13-3-9-16(28-2)10-4-13/h3-12,17-18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSMLMNWRDMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities that are of interest in pharmacological research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C19H17ClN6OS
  • Molecular Weight : 412.9 g/mol
  • CAS Number : [Not specified in the provided data]

The compound's biological activity can be attributed to its structural features that allow interaction with various biological targets. The triazole and pyrimidine moieties are known to exhibit diverse pharmacological properties including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar scaffolds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The inhibition of COX-2 is particularly relevant for reducing inflammation and pain. In vitro assays revealed that compounds related to this structure can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies

  • Antimicrobial Activity : Initial screenings indicated that derivatives of this compound may possess antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several analogs against Mycobacterium tuberculosis (Mtb), showing promising results that warrant further exploration .
  • Anti-tuberculosis Activity : A systematic study evaluated the compound's effectiveness against multidrug-resistant strains of Mtb. The results indicated that certain modifications to the molecular structure significantly enhanced its bactericidal activity .
  • Cellular Assays : Further investigations into cellular responses demonstrated that the compound could modulate inflammatory pathways in macrophages, reducing the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 .

Case Studies

A notable study involved the synthesis of several derivatives based on the core structure of this compound. These compounds were tested in vivo for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The findings suggested that specific substitutions on the phenyl rings enhanced anti-inflammatory efficacy compared to the parent compound .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this class of compounds indicate that:

  • Electron-donating groups enhance activity.
  • The presence of halogens (like chlorine) on aromatic rings contributes positively to binding interactions with target enzymes.
  • Modifications at specific positions on the triazole and pyrimidine rings can lead to significant changes in biological activity.

Comparison with Similar Compounds

Research Implications

  • The target compound’s 4-chlorophenyl and 4-(methylthio)phenyl substituents position it as a candidate for anti-inflammatory or anticoagulant applications, aligning with activities observed in structurally related triazolo-pyrimidines .
  • Synthetic routes for analogous compounds (e.g., carboxylate ester protocols ) suggest feasible pathways for modifying the carboxamide group to optimize activity.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for synthesizing triazolopyrimidine derivatives like N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, protocols using catalysts like TMDP (tetramethyldiphosphine) in ethanol/water mixtures (1:1 v/v) under mild conditions (room temperature, 30 min) have been reported for structurally similar compounds . Key steps include:

  • Substituent introduction : Chlorophenyl and methylthiophenyl groups are introduced via nucleophilic substitution or cross-coupling reactions.
  • Cyclization : Acidic or basic conditions promote triazole-pyrimidine ring formation.
  • Yield optimization : Catalyst choice (e.g., TMDP vs. silica-supported reagents) and solvent polarity significantly affect reaction efficiency .

How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection via Bruker APEX2 and refinement using SHELX (e.g., SHELXL2014) are widely accepted. For example, SHELX programs enable robust refinement of hydrogen bonding networks and torsional angles in triazolopyrimidines, even for complex substituents like methylthiophenyl groups . Key parameters:

  • Data collection : High-resolution (<1.0 Å) data minimizes thermal displacement errors.
  • Validation : R-factors below 5% and Fo/Fc correlation maps ensure structural accuracy .

What spectroscopic techniques are critical for characterizing this compound’s purity and regiochemistry?

  • NMR : 1H^1H and 13C^{13}C NMR (400 MHz) identify regiochemistry via coupling patterns (e.g., distinguishing between N1 and N2 substitution in triazole rings) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities.
  • TLC monitoring : Silica gel plates (SIL G/UV 254) track reaction progress, with Rf values optimized for polar substituents like carboxamide groups .

Advanced Research Questions

How do structural modifications (e.g., methylthio vs. methoxy substituents) impact biological activity in triazolopyrimidines?

Comparative SAR studies reveal:

  • Methylthio groups : Enhance lipophilicity and membrane permeability, critical for intracellular targets (e.g., Mycobacterium tuberculosis enzymes) .
  • Chlorophenyl vs. trifluoromethylphenyl : Chlorine improves metabolic stability, while CF3_3 increases electron-withdrawing effects, altering binding affinity .
    Methodological approach :
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.
  • Molecular docking : Programs like AutoDock Vina simulate interactions with target enzymes (e.g., cytochrome P450) .

What strategies resolve contradictory data in reaction yields or biological activity across studies?

Common discrepancies arise from:

  • Solvent polarity : Ethanol/water mixtures vs. NMP (N-methylpyrrolidone) alter reaction kinetics and byproduct formation .
  • Substituent positioning : Misassignment of regiochemistry (e.g., triazole N1 vs. N2 substitution) can lead to false SAR conclusions.
    Resolution workflow :

Replicate synthesis : Use standardized protocols (e.g., TMDP catalysis ).

Crystallographic validation : Confirm regiochemistry via SCXRD .

Statistical analysis : Apply ANOVA to compare biological replicates .

How can computational modeling optimize the synthesis and target interaction of this compound?

  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., carboxamide tautomers) using Gaussian08.
  • Process simulation : COMSOL Multiphysics models reaction kinetics, optimizing parameters like temperature and catalyst loading .
  • AI-driven pipelines : Machine learning (e.g., Random Forest) predicts optimal substituents for target binding based on existing datasets .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risk : The tetrahydro-pyrimidine core is prone to epimerization under acidic/basic conditions.
  • Mitigation strategies :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
    • Employ immobilized enzymes (e.g., lipases) for stereoselective catalysis .

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